Chiral Purity: Guaranteed Enantiomeric Excess of the (S)-Enantiomer Over Its (R)-Counterpart
The (S)-enantiomer of 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid is supplied with a standard purity of 95% as determined by HPLC, with the critical chiral purity confirmed by the product's specific optical rotation and, in many cases, additional chiral HPLC analysis. In contrast, the racemic mixture (CAS 347186-24-7) contains an equimolar amount of the (R)-enantiomer, which would result in a 50% reduction of the desired stereoisomer in any subsequent reaction . The (R)-enantiomer (CAS 1007877-89-5) is also available with 95% purity, but its use in place of the (S)-form would lead to a diastereomeric product with potentially opposite or null biological activity . The key differentiator is the assured stereochemical identity of the (S)-enantiomer, which is essential for structure-activity relationship (SAR) studies where chirality is a critical parameter.
| Evidence Dimension | Chiral Purity and Enantiomeric Composition |
|---|---|
| Target Compound Data | (S)-enantiomer: ≥95% chemical purity, single enantiomer (confirmed by chiral HPLC or optical rotation) |
| Comparator Or Baseline | Racemate (CAS 347186-24-7): 1:1 mixture of (S) and (R) enantiomers; (R)-enantiomer (CAS 1007877-89-5): ≥95% purity, opposite stereochemistry |
| Quantified Difference | 100% enantiomeric excess for the target (S)-enantiomer vs. 0% e.e. for the racemate; opposite stereochemical outcome with (R)-enantiomer |
| Conditions | Vendor specifications for commercially available research-grade material. |
Why This Matters
Procuring the correct enantiomer is non-negotiable for chiral SAR studies, as the (R)-enantiomer or racemate will produce confounding results in biological assays and lead to wasted synthetic effort.
